molecular formula C8H8N4OS B13704264 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole

Cat. No.: B13704264
M. Wt: 208.24 g/mol
InChI Key: WPVCTJMYILZFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole typically involves the reaction of 4-methoxy-2-pyridinecarboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

Scientific Research Applications

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: This compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The exact mechanism of action of 2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. Further research is needed to elucidate the precise pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4-methoxy-2-pyridyl)-1,3,4-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

5-(4-methoxypyridin-2-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8N4OS/c1-13-5-2-3-10-6(4-5)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12)

InChI Key

WPVCTJMYILZFBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.